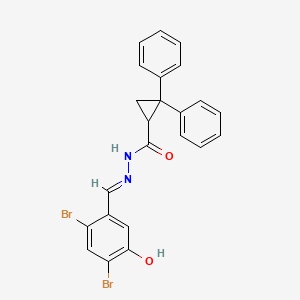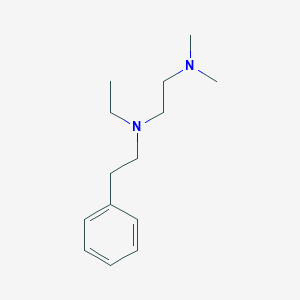
N-(2,5-dimethylphenyl)-N-(2-methylbenzyl)methanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,5-dimethylphenyl)-N-(2-methylbenzyl)methanesulfonamide, commonly known as DIDS, is a sulfonamide derivative that has been widely used in scientific research for its ability to inhibit chloride channels and transporters. DIDS is a versatile compound that has been applied in various fields of study, including cell biology, physiology, and pharmacology.
作用機序
DIDS acts as an inhibitor of chloride channels and transporters by binding to specific sites on the channel or transporter protein. The exact mechanism of action of DIDS is not fully understood, but it is believed to involve the modification of the channel or transporter protein's conformation, resulting in the inhibition of chloride ion transport.
Biochemical and Physiological Effects:
DIDS has been shown to have a variety of biochemical and physiological effects. Inhibition of chloride channels and transporters by DIDS can lead to changes in cell volume, membrane potential, and intracellular pH. DIDS has also been shown to affect the activity of other ion channels, such as potassium and calcium channels. Additionally, DIDS has been shown to have anti-inflammatory and antioxidant properties.
実験室実験の利点と制限
One of the major advantages of using DIDS in scientific research is its ability to selectively inhibit chloride channels and transporters, allowing for the study of their specific physiological functions. Additionally, DIDS is relatively easy to synthesize and can be obtained in large quantities. However, there are also some limitations to using DIDS in lab experiments. DIDS has been shown to have off-target effects on other ion channels, which may complicate the interpretation of experimental results. Additionally, DIDS has a relatively short half-life, which may limit its usefulness in certain experimental settings.
将来の方向性
There are many potential future directions for research involving DIDS. One area of interest is the development of more selective inhibitors of chloride channels and transporters. Additionally, further investigation into the mechanisms of action of DIDS and its effects on other ion channels could lead to a better understanding of the physiological functions of these channels and transporters. Finally, the potential therapeutic applications of DIDS, such as in the treatment of cystic fibrosis or epilepsy, could be explored further.
合成法
DIDS can be synthesized through a multi-step process involving the reaction of 2,5-dimethylphenylamine with 2-methylbenzyl chloride to form N-(2,5-dimethylphenyl)-N-(2-methylbenzyl)amine. The amine is then reacted with methanesulfonyl chloride to form the final product, DIDS. The synthesis of DIDS is relatively simple and can be carried out in a laboratory setting.
科学的研究の応用
DIDS has been extensively used in scientific research for its ability to inhibit chloride channels and transporters. Chloride channels and transporters play crucial roles in a variety of physiological processes, including neuronal signaling, muscle contraction, and fluid secretion. DIDS has been used to study the physiological functions of chloride channels and transporters in various tissues, including the brain, heart, and lungs. Additionally, DIDS has been used to investigate the role of chloride channels and transporters in disease states, such as cystic fibrosis and epilepsy.
特性
IUPAC Name |
N-(2,5-dimethylphenyl)-N-[(2-methylphenyl)methyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2S/c1-13-9-10-15(3)17(11-13)18(21(4,19)20)12-16-8-6-5-7-14(16)2/h5-11H,12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVABHURPWWQJIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N(CC2=CC=CC=C2C)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![benzyl [(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5874839.png)
![4-chloro-N'-[(3,4,5-triethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5874840.png)
![[2-(4-Bromo-phenyl)-2-oxo-ethyl]-(4,6-dimethyl-pyrimidin-2-yl)-cyanamide](/img/structure/B5874853.png)

![1-{4-[2-hydroxy-3-(4-morpholinyl)propoxy]phenyl}-1-propanone](/img/structure/B5874862.png)

![N'-[(5-ethyl-2-thienyl)methylene]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide](/img/structure/B5874869.png)

![4-(dimethylamino)benzaldehyde [4-(4-methylphenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B5874880.png)
![1-(methylamino)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B5874882.png)
![4-({2-[(2-chlorobenzyl)oxy]benzylidene}amino)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5874897.png)
![2-{4-[4-(trifluoromethoxy)benzyl]-1-piperazinyl}ethanol](/img/structure/B5874912.png)